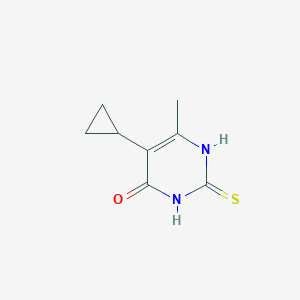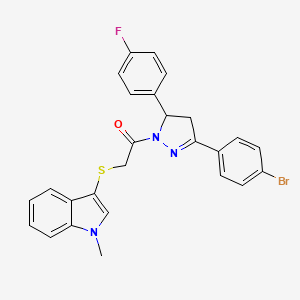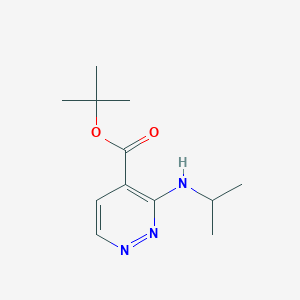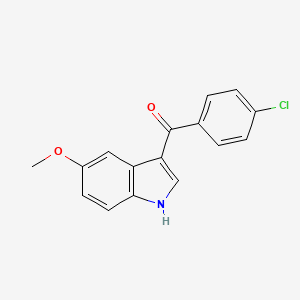![molecular formula C13H16FNO4 B2367416 5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248346-15-6](/img/structure/B2367416.png)
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as FMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMBA is a derivative of salicylic acid and has been synthesized using various methods.
Mechanism of Action
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid's mechanism of action is not fully understood, but it is believed to inhibit the activity of COX-2 by binding to its active site. This prevents the production of prostaglandins, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential therapeutic properties in various scientific research applications. However, this compound's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans. Additionally, this compound's potential therapeutic properties may vary depending on the specific disease or condition being studied.
Future Directions
There are several future directions for 5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid research. One direction is to further investigate its anti-inflammatory properties and potential as a treatment for inflammatory disorders. Another direction is to study its anti-cancer properties and potential as a cancer treatment. Additionally, more research is needed to determine this compound's safety and efficacy in humans and to develop methods for delivering it to specific tissues or cells. Finally, this compound's antimicrobial properties could be further studied for potential use in treating bacterial and fungal infections.
Synthesis Methods
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through various methods, including the reaction of 5-fluoro-4-methyl-2-nitrobenzoic acid with isobutyl chloroformate, followed by the reduction of the nitro group to an amino group using zinc and hydrochloric acid. The resulting compound is then treated with methyl chloroformate to obtain this compound. Other methods involve the use of different reagents and solvents, such as acetic anhydride and sodium hydroxide.
Scientific Research Applications
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and has been suggested as a potential treatment for inflammatory disorders. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
properties
IUPAC Name |
5-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-7-5-10(8(11(16)17)6-9(7)14)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLZWBZOLNROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2367333.png)
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2367336.png)

![N-(cyanomethyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2367338.png)
![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)
![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)



![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)



![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)